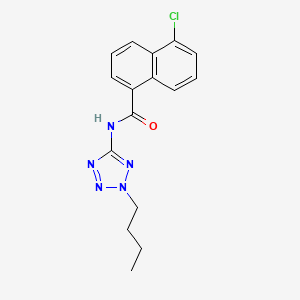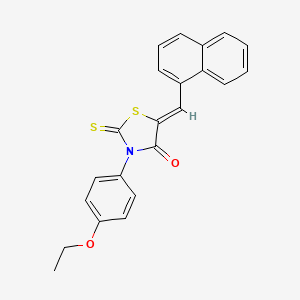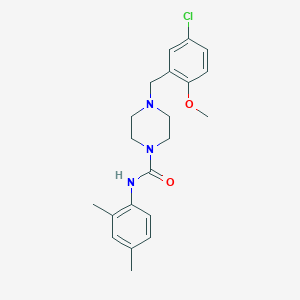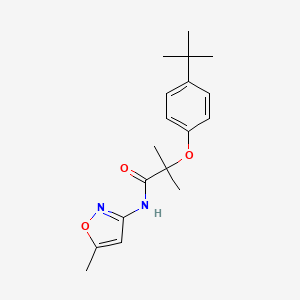![molecular formula C13H22N2O2 B4840595 (3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine
描述
(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine, commonly known as Phenoxybenzamine, is a potent and long-acting non-selective alpha-adrenergic antagonist. It is used in the treatment of various medical conditions such as hypertension, pheochromocytoma, and Raynaud's disease. Phenoxybenzamine has also been studied for its potential therapeutic applications in cancer treatment, pain management, and neurological disorders.
作用机制
Phenoxybenzamine works by blocking the alpha-adrenergic receptors, which are responsible for the constriction of blood vessels and the increase in blood pressure. By blocking these receptors, Phenoxybenzamine causes vasodilation and a decrease in blood pressure. It also inhibits the release of adrenaline and noradrenaline from the adrenal glands, which can help to reduce the symptoms of pheochromocytoma.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have a wide range of biochemical and physiological effects. It can cause vasodilation, which leads to a decrease in blood pressure. It can also inhibit the release of adrenaline and noradrenaline from the adrenal glands, which can help to reduce the symptoms of pheochromocytoma. Phenoxybenzamine has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
实验室实验的优点和局限性
Phenoxybenzamine has several advantages for use in lab experiments. It is a potent and long-acting non-selective alpha-adrenergic antagonist, which makes it useful for studying the effects of alpha-adrenergic receptors. It has also been extensively studied and has a well-established safety profile. However, Phenoxybenzamine also has some limitations. It is non-selective, which means that it can block both alpha-1 and alpha-2 adrenergic receptors, which can make it difficult to study the specific effects of these receptors. It can also cause side effects such as dizziness, fatigue, and dry mouth, which may affect the results of lab experiments.
未来方向
There are several potential future directions for the study of Phenoxybenzamine. One area of research is its potential therapeutic applications in cancer treatment. Phenoxybenzamine has been shown to have anti-tumor effects in various types of cancer, and further research is needed to determine its potential as a cancer treatment. Another area of research is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Phenoxybenzamine has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these disorders. Finally, further research is needed to determine the specific effects of alpha-1 and alpha-2 adrenergic receptors and to develop more selective alpha-adrenergic antagonists.
科学研究应用
Phenoxybenzamine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension by blocking the alpha-adrenergic receptors, which results in vasodilation and a decrease in blood pressure. Phenoxybenzamine has also been used in the treatment of pheochromocytoma, a rare tumor that secretes excess adrenaline and noradrenaline, by blocking the effects of these hormones.
属性
IUPAC Name |
N'-[2-(2-phenoxyethoxy)ethyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c14-7-4-8-15-9-10-16-11-12-17-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUWMNICAVHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-phenoxyethoxy)ethyl]propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4840513.png)
![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)

![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)
![2-methyl-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4840575.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)


![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)
